molecular formula C19H15NO5 B11394961 methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11394961
M. Wt: 337.3 g/mol
InChI Key: GHFUXPKHNZRQHL-UHFFFAOYSA-N
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Description

Methyl 2-(7-methyl-4-oxo-4H-chromene-2-amido)benzoate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methyl-4-oxo-4H-chromene-2-amido)benzoate typically involves a multi-step process. One common method includes the condensation of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid with methyl 2-aminobenzoate under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methyl-4-oxo-4H-chromene-2-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromenes, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(7-methyl-4-oxo-4H-chromene-2-amido)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-methyl-4-oxo-4H-chromene-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate
  • 4-Methyl-2-oxo-2H-chromene-6,7-diyl diacetate
  • 4-Oxo-4H-chromene

Uniqueness

Methyl 2-(7-methyl-4-oxo-4H-chromene-2-amido)benzoate is unique due to its specific amido substitution on the chromene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 2-[(7-methyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H15NO5/c1-11-7-8-13-15(21)10-17(25-16(13)9-11)18(22)20-14-6-4-3-5-12(14)19(23)24-2/h3-10H,1-2H3,(H,20,22)

InChI Key

GHFUXPKHNZRQHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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